![molecular formula C6H5N3 B2452178 1H-Pyrazolo[4,3-c]pyridine CAS No. 271-50-1](/img/structure/B2452178.png)

1H-Pyrazolo[4,3-c]pyridine

Vue d'ensemble

Description

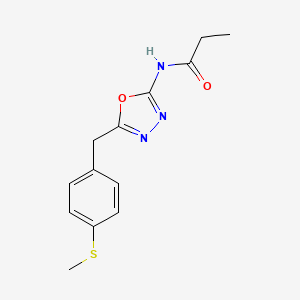

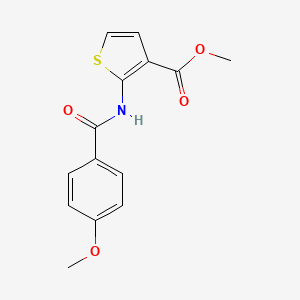

1H-Pyrazolo[4,3-c]pyridine is a chemical compound with the molecular formula C6H5N3 and a molecular weight of 119.124 . It is a type of heterocyclic compound that presents two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-c]pyridine derivatives has been reported in various studies . For instance, one method involved using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .

Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-c]pyridine is characterized by a pyrazole ring fused with a pyridine ring . This structure is similar to the purine bases adenine and guanine, which makes it an attractive starting point for fragment-based drug discovery .

Chemical Reactions Analysis

In terms of chemical reactions, the catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[4,3-c]pyridine include a predicted boiling point of 350.3±22.0 °C and a predicted density of 2.07±0.1 g/cm3 . The compound also has a predicted pKa value of 5.80±0.30 .

Applications De Recherche Scientifique

Synthesis and Diversity in Biomedical Applications

1H-Pyrazolo[4,3-c]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms, being part of a larger group of compounds, pyrazolo[3,4-b]pyridines. These compounds have been extensively studied, with over 300,000 variants described in more than 5500 references, including 2400 patents. Their biomedical applications are diverse, thanks to the variety of substituents that can be present at various positions. Synthesis methods for these compounds vary, starting from either a preformed pyrazole or pyridine (Donaire-Arias et al., 2022).

Kinase-Focused Library Development

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, a derivative of 1H-pyrazolo[4,3-c]pyridine, have shown potential in drug-discovery, particularly for their arrangement of hydrogen bond donor and acceptor groups, which are suitable for ATP competitive binding to kinase enzymes. Efficient routes for synthesizing these compounds have been developed, resulting in a library of compounds suitable for screening against kinases and other cancer drug targets (Smyth et al., 2010).

Inhibitors of Cyclin-Dependent Kinases

The 1H-Pyrazolo[3,4-b]pyridine compound, specifically SQ-67563, has demonstrated potent and selective inhibition of CDK1/CDK2 in vitro. In cellular environments, it acts as a cytotoxic agent capable of blocking cell cycle progression and inducing apoptosis. Its mechanism involves binding to the ATP purine binding site of CDK2, forming critical hydrogen-bonding interactions (Misra et al., 2003).

Synthesis Techniques

1H-Pyrazolo[3,4-b]pyridine has been synthesized via a series of steps including reduction, oxidation, oximation, and cyclization from 2-chloronicotinic acid. The method is noted for its ease of operation, cost-effectiveness, and environmental friendliness, making it suitable for large-scale preparation (Huang & Zha, 2011).

Antileishmanial Activity

Substituted 1H-pyrazolo[3,4-b]pyridine phosphoramidates have shown notable antileishmanial activity against Leishmania amazonensis promastigotes in vitro. Specific compounds in this category have demonstrated significant activity, with low cytotoxicity to murine cells, suggesting their potential as antileishmanial agents (Medeiros et al., 2017).

Safety And Hazards

Orientations Futures

Future research on 1H-Pyrazolo[4,3-c]pyridine is likely to focus on further functionalization or introduction of alternative substituent patterns . This will require developing challenging de novo syntheses . Additionally, the exploration of its biomedical applications will continue, given its potential as a starting point for fragment-based drug discovery .

Propriétés

IUPAC Name |

1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXFPLXZZSWROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949860, DTXSID201311761 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[4,3-c]pyridine | |

CAS RN |

271-52-3, 271-49-8, 271-50-1 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5H-pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate](/img/structure/B2452096.png)

![2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2452100.png)

![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B2452109.png)

![2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2452115.png)

![(E)-2-amino-1-((3-ethoxy-4-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2452117.png)